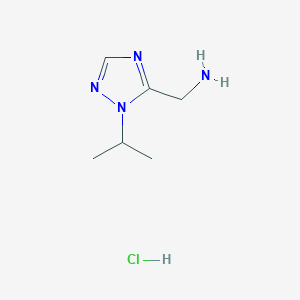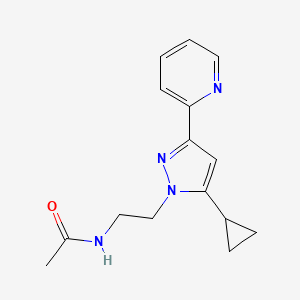![molecular formula C7H13Cl2N3 B2605634 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 92223-95-5](/img/structure/B2605634.png)
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, also known as 4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .
Synthesis Analysis
The compound can be synthesized from histamine dihydrochloride and polyformaldehyde through a cyclization process .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3.2ClH/c1-10-3-2-6-7 (4-10)9-5-8-6;;/h5H,2-4H2,1H3, (H,8,9);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 210.11 .Aplicaciones Científicas De Investigación
Synthesis and SAR in P2X7 Antagonists
- Research Context: The synthesis and structure-activity relationship (SAR) of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists have been studied, leading to the development of potent P2X7 antagonists with potential therapeutic applications (Swanson et al., 2016).
Vibrational Spectra and Molecular Structure Analysis
- Research Context: Density functional theory (DFT) was used to determine the molecular structure, vibrational energy levels, and potential energy distribution of various methyl derivatives of imidazo[4,5-b]pyridine, including 5-methyl derivatives. This research aids in understanding the structural and vibrational characteristics of these compounds (Lorenc et al., 2008).
Nitration Studies of Imidazo Pyridinones
- Research Context: The nitration process of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been explored, providing insights into the chemical reactivity and potential derivatization of these compounds for further applications (Smolyar et al., 2007).
Development of New Synthetic Routes
- Research Context: Research has led to the development of new synthetic routes to imidazo[4,5-b]pyridinones with various substituents, demonstrating the versatility and potential for creating diverse derivatives for varied applications (Tennant et al., 1999).
Synthesis of 2′-Deoxyribonucleoside Derivatives
- Research Context: The synthesis and structure elucidation of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, including derivatives of 5, 7-Dichloro-3H-imidazo[4, 5-b]pyridine, have been described. This contributes to the understanding of ADA inhibitory activity and potential pharmacological applications (Cristalli et al., 1994).
Carbon-13 NMR Study of Protonation
- Research Context: A study on the protonation of various imidazo[4,5-c]pyridines using carbon-13 nuclear magnetic resonance (NMR) has provided detailed insights into the electronic structure and reactivity of these compounds (Barlin & Fenn, 1981).
Halogenation Studies
- Research Context: Research on the halogenation of imidazo[4, 5-c]pyridinones has provided valuable information on the chemical reactivity and potential for functionalization of these compounds (Yutilov & Svertilova, 1994).
Synthesis of VEGFR-2 Kinase Inhibitors
- Research Context: A series of compounds, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been synthesized and identified as VEGFR-2 kinase inhibitors, indicating potential applications in cancer therapy (Han et al., 2012).
Mecanismo De Acción
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
5-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-6-7(4-10)9-5-8-6;;/h5H,2-4H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDRJFNYJBUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)


![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)
![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)

![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)
